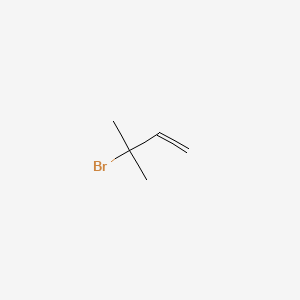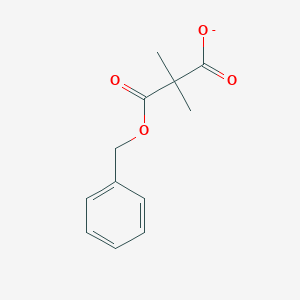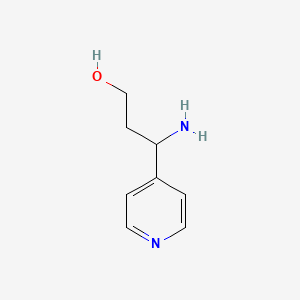
2-Propanol, 1-(2-chloroethoxy)-
Descripción general
Descripción
“2-Propanol, 1-(2-chloroethoxy)-” is a chemical compound with the molecular formula C5H11ClO2 . It contains a total of 18 bonds, including 7 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “2-Propanol, 1-(2-chloroethoxy)-” includes a total of 18 bonds; 7 non-H bonds, 3 rotatable bonds, 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 ether(s) (aliphatic) .Aplicaciones Científicas De Investigación
Enzymatic Resolution in Organic Synthesis
2-Propanol, 1-(2-chloroethoxy)- and related compounds have been studied for their potential in enzymatic resolution, a key process in organic synthesis. For instance, (Miyazawa et al., 2001) demonstrated the enantioselective acylation of primary alcohols like 2-(4-chlorophenoxy)-1-propanol using Achromobacter sp. lipase. This method offers a route to obtain optically pure compounds, crucial in pharmaceutical and chemical industries.
Electrooxidation and Chemical Synthesis
The compound's derivatives are also explored in electrochemical processes. (Torii et al., 1990) discussed the electrooxidation of halohydrins like 1,3-dichloro-2-propanol to produce important intermediates like 1,3-dichloroacetone. Such processes are significant for the synthesis of various industrial and pharmaceutical chemicals.
Molecular Interaction Studies
Research by (Dubey & Kaur, 2015) looked into the molecular interactions in mixtures involving 1-tert-butoxy-2-propanol, a relative of 2-Propanol, 1-(2-chloroethoxy)-. Their study on the behavior of such mixtures in different temperatures contributes to understanding the physicochemical properties of these compounds.
Kinetic Resolution in Drug Synthesis
Another application is in the kinetic resolution of intermediates for beta-adrenergic receptor blockers, as illustrated by (Kapoor et al., 2003). They explored the preparation of optically pure forms of chloro alcohols, vital in synthesizing antihypertensive drugs.
Thermochemical and Structural Studies
The thermochemical properties and internal rotational barriers of compounds like 2-chloro-2-propanol have been computed, as in the study by (Sun & Bozzelli, 2002). Such studies are critical in understanding the fundamental properties that influence chemical reactions and processes.
Biodegradation and Environmental Application
The degradation of chlorinated propanols by microorganisms, as researched by (Kasai et al., 1990), is crucial for environmental applications, including the bioremediation of industrial waste.
Propiedades
IUPAC Name |
1-(2-chloroethoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-5(7)4-8-3-2-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKLKXGHQQQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442327 | |
| Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871-57-8 | |
| Record name | 2-Propanol, 1-(2-chloroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)

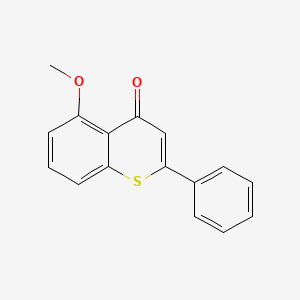
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

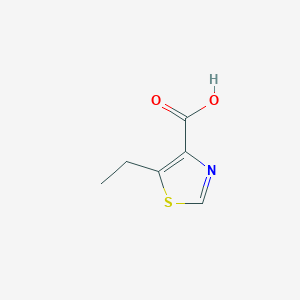



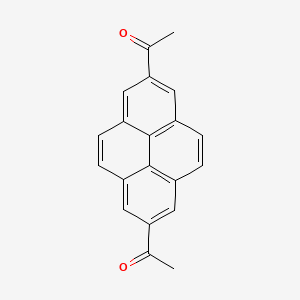
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)
